4-(2-Chlorophenyl)piperazine-1-sulfonamide
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Overview
Description
4-(2-Chlorophenyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C10H14ClN3O2S and a molecular weight of 275.76 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)piperazine-1-sulfonamide can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like ethanol .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include steps such as solvent-free reactions at room temperature, followed by purification techniques that do not require chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)piperazine-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by common reagents and conditions, such as the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
4-(2-Chlorophenyl)piperazine-1-sulfonamide has a wide range of scientific research applications. It is used in the synthesis of novel chalcone and pyrazoline sulfonamide derivatives, which have potential antibacterial activity . Additionally, it is employed in the development of anti-tubercular agents and other pharmaceutical compounds . The compound’s versatility makes it valuable in fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(2-Chlorophenyl)piperazine-1-sulfonamide include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities and exhibit a range of biological activities .
Uniqueness: What sets this compound apart is its specific combination of a piperazine ring with a sulfonamide group and a chlorophenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H14ClN3O2S |
---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C10H14ClN3O2S/c11-9-3-1-2-4-10(9)13-5-7-14(8-6-13)17(12,15)16/h1-4H,5-8H2,(H2,12,15,16) |
InChI Key |
LEZCTXCXZDXCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)N |
Origin of Product |
United States |
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